Sodium cyclopentanesulfinate
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Overview
Description
Sodium cyclopentanesulfinate is an organosulfur compound with the chemical formula C5H9NaO2S. It is a white to pale yellow crystalline solid that is soluble in water and polar organic solvents. This compound is known for its nucleophilic substitution reactions and is used as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cyclopentanesulfinate is typically synthesized through the reaction of cyclopentene with sulfonyl chloride. The reaction involves the addition of sulfonyl chloride to cyclopentene, followed by neutralization with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves bulk manufacturing processes that ensure high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium cyclopentanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions, particularly with alkyl halides to form sulfonamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Sulfonamides
Scientific Research Applications
Sodium cyclopentanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium cyclopentanesulfinate involves its ability to act as a nucleophile in substitution reactions. It targets electrophilic centers in organic molecules, leading to the formation of new carbon-sulfur bonds. This reactivity is facilitated by the presence of the sulfinyl group, which stabilizes the transition state during the reaction .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium benzenesulfinate
Comparison: Sodium cyclopentanesulfinate is unique due to its cyclic structure, which imparts different reactivity compared to its linear counterparts. The cyclic nature of the compound allows for specific stereochemical outcomes in reactions, making it valuable for synthesizing complex molecules .
Properties
Molecular Formula |
C5H9NaO2S |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
sodium;cyclopentanesulfinate |
InChI |
InChI=1S/C5H10O2S.Na/c6-8(7)5-3-1-2-4-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |
InChI Key |
MOXPHKHTCISRJB-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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